molecular formula C22H24N2O4 B2897089 [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1386019-23-3

[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2897089
CAS No.: 1386019-23-3
M. Wt: 380.444
InChI Key: YQQXMSAUNAOAPO-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxylate group, and multiple aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the carboxylate group and the aromatic rings. Common reagents used in these reactions include aniline derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its interactions with proteins and other biomolecules can provide insights into cellular mechanisms and functions.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate lies in its combination of functional groups and structural features

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-3-7-17(8-4-15)12-24-13-18(11-21(24)26)22(27)28-14-20(25)23-19-9-5-16(2)6-10-19/h3-10,18H,11-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQXMSAUNAOAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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